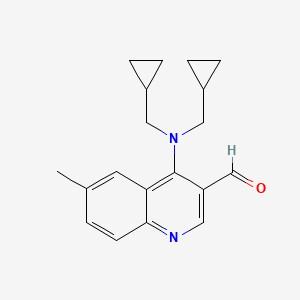
5-Fluoro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a fluorine atom, a nitrophenyl group, and an isoindoline-1,3-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-nitroaniline in the presence of a fluorinating agent. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or glacial acetic acid. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, often in an aqueous or organic solvent.
Major Products Formed
Reduction: 5-Fluoro-2-(4-aminophenyl)isoindoline-1,3-dione.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Oxidation: Oxidized isoindoline derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as a precursor for the synthesis of pharmaceutical compounds with potential anticonvulsant and antipsychotic activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindoline core can interact with biological receptors. The compound has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-(4-aminophenyl)isoindoline-1,3-dione: A reduced form of the compound with an amino group instead of a nitro group.
2-(4-Nitrophenyl)isoindoline-1,3-dione: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.
5-Chloro-2-(4-nitrophenyl)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
5-Fluoro-2-(4-nitrophenyl)isoindoline-1,3-dione is unique due to the presence of both a fluorine atom and a nitrophenyl group, which confer distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
444717-62-8 |
|---|---|
Fórmula molecular |
C14H7FN2O4 |
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
5-fluoro-2-(4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7FN2O4/c15-8-1-6-11-12(7-8)14(19)16(13(11)18)9-2-4-10(5-3-9)17(20)21/h1-7H |
Clave InChI |
GNPNRDZHBFBADG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


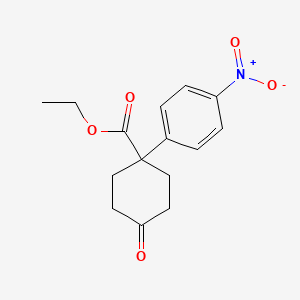



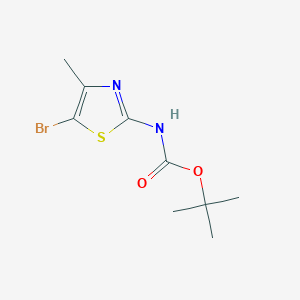
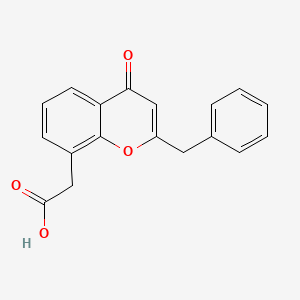

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)
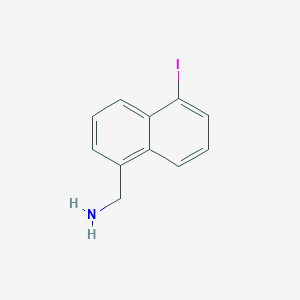

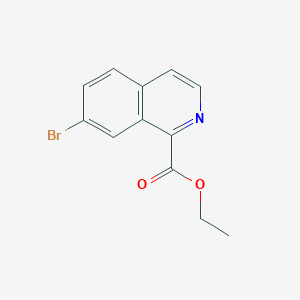

![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
